N-[(1E)-1-(2,4-Dichlorophenyl)-4,4-dimethylpent-1-EN-3-YL]-2-formamido-2-methylpropanamide
Description
N-[(1E)-1-(2,4-Dichlorophenyl)-4,4-dimethylpent-1-EN-3-YL]-2-formamido-2-methylpropanamide: is a synthetic organic compound characterized by its unique structural features, including a dichlorophenyl group and a formamido group
Properties
Molecular Formula |
C18H24Cl2N2O2 |
|---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
N-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-2-formamido-2-methylpropanamide |
InChI |
InChI=1S/C18H24Cl2N2O2/c1-17(2,3)15(22-16(24)18(4,5)21-11-23)9-7-12-6-8-13(19)10-14(12)20/h6-11,15H,1-5H3,(H,21,23)(H,22,24)/b9-7+ |
InChI Key |
REFAXTQPTQFEPN-VQHVLOKHSA-N |
Isomeric SMILES |
CC(C)(C)C(/C=C/C1=C(C=C(C=C1)Cl)Cl)NC(=O)C(C)(C)NC=O |
Canonical SMILES |
CC(C)(C)C(C=CC1=C(C=C(C=C1)Cl)Cl)NC(=O)C(C)(C)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-1-(2,4-Dichlorophenyl)-4,4-dimethylpent-1-EN-3-YL]-2-formamido-2-methylpropanamide typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the preparation of the 2,4-dichlorophenyl intermediate through chlorination reactions.
Alkylation: The dichlorophenyl intermediate is then subjected to alkylation with 4,4-dimethylpent-1-ene under controlled conditions to form the desired alkylated product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl and formamido groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the dichlorophenyl group or the formamido group, resulting in reduced analogs.
Substitution: The compound can participate in substitution reactions, especially at the dichlorophenyl group, where halogen atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interactions with biological macromolecules are of particular interest.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[(1E)-1-(2,4-Dichlorophenyl)-4,4-dimethylpent-1-EN-3-YL]-2-formamido-2-methylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1E)-1-(2,4-Dichlorophenyl)-4,4-dimethylpent-1-EN-3-YL]-2-formamido-2-methylpropanamide
- **this compound
Uniqueness
Compared to similar compounds, this compound stands out due to its specific structural features, such as the presence of both dichlorophenyl and formamido groups. These features confer unique chemical and biological properties, making it a compound of significant interest in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
